molecular formula C19H23ClN2O3S B6526141 ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135227-18-7

ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6526141
CAS No.: 1135227-18-7
M. Wt: 394.9 g/mol
InChI Key: PIQDBVHMPFTJKW-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a thienopyridine core substituted with a benzyl group at position 6, an acetamido group at position 2, and an ethyl carboxylate ester at position 3, with a hydrochloride counterion. Its synthesis typically involves multi-step reactions, such as the cyclocondensation of ethyl glycinate derivatives with thiocarbonyl reagents, followed by functionalization of the amino group via acetylation and benzylation .

The hydrochloride salt form enhances solubility for biological testing. The molecular formula is C₁₉H₂₃ClN₂O₃S (based on analogs in and ), with a molecular weight of approximately 406.92 g/mol.

Properties

IUPAC Name

ethyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-15-9-10-21(11-14-7-5-4-6-8-14)12-16(15)25-18(17)20-13(2)22;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQDBVHMPFTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features combine a thieno[2,3-c]pyridine core with a benzyl group and an acetamido moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₃S
Molecular Weight 330.4 g/mol
CAS Number 126856-18-6

The biological activity of this compound is hypothesized to involve various mechanisms, including:

  • Inhibition of Protein-Protein Interactions (PPIs): Research suggests that compounds similar to ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine can disrupt PPIs involved in oxidative stress pathways. For example, it may inhibit the Nrf2-Keap1 interaction, which is crucial for cellular defense against oxidative damage .
  • Modulation of Enzyme Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream biological effects. This could involve binding to active sites or allosteric sites on target proteins.

Antioxidant Activity

Studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antioxidant properties. Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine compounds have been shown to enhance the cellular defense system against oxidative stress by upregulating antioxidant enzymes through Nrf2 activation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives suggest that they possess activity against various bacterial strains. The presence of the benzyl and acetamido groups may enhance their interaction with microbial targets.

Case Studies

  • Study on Structural Activity Relationship (SAR):
    A study focusing on SAR revealed that modifications to the thieno[2,3-c]pyridine structure significantly impact biological activity. For instance, variations in substituents at specific positions have been shown to alter potency against oxidative stress-related pathways and microbial targets .
  • In Vitro Testing:
    In vitro assays demonstrated that derivatives of thieno[2,3-c]pyridine exhibit varying degrees of cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of cell survival pathways is critical.

Comparison with Similar Compounds

The structural and functional features of ethyl 6-benzyl-2-acetamido-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be compared to related derivatives to highlight differences in substituents, physicochemical properties, and applications.

Substituent Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 6-Benzyl, 2-Acetamido C₁₉H₂₃ClN₂O₃S ~406.92
Ethyl 6-benzyl-2-(2-chloropropanamido)-thieno[2,3-c]pyridine-3-carboxylate hydrochloride 6-Benzyl, 2-(2-Chloropropanamido) C₂₀H₂₄Cl₂N₂O₃S ~443.39
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-thieno[2,3-c]pyridine-3-carboxylate hydrochloride 6-Benzyl, 2-(3,4-Dimethoxybenzamido) C₂₆H₂₉ClN₂O₅S ~541.10
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate 6-Boc, 2-Amino C₁₅H₂₂N₂O₄S 326.41
Ethyl 2-amino-6-methyl-thieno[2,3-c]pyridine-3-carboxylate 6-Methyl, 2-Amino C₁₂H₁₄N₂O₂S 266.32

Key Observations :

  • The hydrochloride salt (target) enhances aqueous solubility compared to neutral analogs like the Boc-protected derivative (). Benzyl vs. Methyl at Position 6: The benzyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.1), influencing membrane permeability .

Preparation Methods

Cyclization of 2-Thiophene Ethylamine Derivatives

The thieno[2,3-c]pyridine scaffold can be synthesized via imine formation and cyclization. In a method adapted from CN102432626A, 2-thiophene ethylamine reacts with formaldehyde under mild conditions (50–55°C, 20–30 h) to form an imine intermediate. Subsequent treatment with ethanolic HCl (25–30%) at 65–75°C induces cyclization, yielding 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride. While this produces a saturated core, dehydrogenation or functional group incorporation may be required for the target compound’s unsaturation.

Key Parameters:

StepConditionsYield (Reported)
Imine Formation50–55°C, 20–30 h, H₂O/formaldehyde100%
Cyclization65–75°C, ethanolic HCl, 4–8 h94.3%

Thermal Decomposition of Benzyl Sulfides

US3579526A describes thieno[2,3-c]pyridine synthesis via thermal decomposition of benzyl 2-(4-pyridyl) ethyl sulfides at 500–700°C. For example, heating benzyl 2-(4-pyridyl) ethyl sulfide at 605°C yields thieno[2,3-c]pyridine in 58% yield. This method provides an aromatic core but requires subsequent hydrogenation to achieve the 4H,5H,6H,7H saturation.

Thermal Decomposition Data:

SubstrateTemperature (°C)Yield (%)
Benzyl 2-(4-pyridyl) ethyl sulfide60558
Benzyl 2-(2-pyridyl) ethyl sulfide60027

Functionalization of the Thieno[2,3-c]Pyridine Core

Benzylation at Position 6

Introducing the benzyl group at position 6 may involve Friedel-Crafts alkylation or nucleophilic substitution. For instance, treating the core with benzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) could facilitate electrophilic aromatic substitution. Alternatively, a pre-functionalized intermediate (e.g., 6-bromo-thienopyridine) could undergo Suzuki-Miyaura coupling with benzylboronic acid.

Acetamido Group Installation at Position 2

The acetamido group can be introduced via acetylation of a primary amine intermediate. A two-step process involving nitration followed by reduction to an amine (using H₂/Pd-C or SnCl₂/HCl) and subsequent acetylation with acetic anhydride is plausible. This approach aligns with methods for 2-acetamido-thieno[2,3-b]pyridines.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in ethanol or aqueous HCl, followed by recrystallization. For example, in CN102432626A, imine intermediates are dissolved in ethanolic HCl, cooled to 0–5°C, and filtered to isolate the hydrochloride salt in >94% yield.

Synthetic Route Proposal

Route 1: Sequential Functionalization

  • Synthesize thieno[2,3-c]pyridine via thermal decomposition.

  • Hydrogenate to 4H,5H,6H,7H-thieno[2,3-c]pyridine using H₂/Pd-C.

  • Introduce benzyl group via electrophilic substitution.

  • Install acetamido group via nitration, reduction, and acetylation.

  • Esterify carboxylic acid at position 3 with ethanol.

  • Form hydrochloride salt with ethanolic HCl.

Route 2: Modular Assembly

  • Prepare 3-cyano-2,4-dichloropyridine.

  • Substitute chlorine at position 4 with benzyloxy group.

  • Perform ring closure with thioglycolamide to form thieno[2,3-c]pyridine.

  • Reduce nitrile to amine, acetylate, and esterify.

  • Isolate hydrochloride salt.

Challenges and Optimization

  • Regioselectivity : Ensuring correct positioning of substituents during electrophilic substitution or coupling reactions.

  • Hydrogenation Control : Partial saturation of the thienopyridine core without over-reduction.

  • Purification : Recrystallization or column chromatography to isolate intermediates, especially the hydrochloride salt .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Introducing the acetamido group via carbodiimide-mediated coupling under inert atmospheres (e.g., nitrogen) .
  • Ring closure : Cyclization of the tetrahydrothieno-pyridine core using catalysts like p-toluenesulfonic acid in refluxing toluene .
  • Salt formation : Hydrochloride formation via treatment with HCl in anhydrous ethanol . Key Conditions :
StepTemperatureSolventReaction TimeYield Optimization
Amidation0–5°C (initial), then RTDCM/THF12–24 hoursUse excess coupling agent (e.g., EDC·HCl)
Cyclization80–110°CToluene6–8 hoursCatalytic acid (0.1–0.5 eq.)
Salt PrepRTEthanol1–2 hoursSlow HCl gas introduction

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill Management : Sweep/vacuum spills into sealed containers; avoid water rinsing (prevents contamination) .
  • Storage : Tightly sealed containers in dry, ventilated areas away from ignition sources .

Q. Which analytical techniques validate the compound’s purity and structure?

  • TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) .
  • NMR : Confirm regiochemistry (e.g., benzyl group position via 1^1H NMR aromatic signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 429.1) .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Solvent Optimization : Predict solvent effects on reaction kinetics via COSMO-RS simulations .
  • Docking Studies : Screen for biological targets (e.g., neurotransmitter receptors) using AutoDock Vina . Example Workflow :
   Reactant Preparation → Transition State Modeling → Free Energy Calculation → Experimental Validation  

Q. How to address contradictions in reported biological activity data?

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., SH-SY5Y for neuroactivity) and controls .
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify IC50_{50} variability .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

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